molecular formula C10H13N3 B3318214 2-(1H-Benzo[d]imidazol-2-yl)propan-2-amine CAS No. 99168-04-4

2-(1H-Benzo[d]imidazol-2-yl)propan-2-amine

Cat. No. B3318214
CAS RN: 99168-04-4
M. Wt: 175.23
InChI Key: GDPCSCXJFBPVMY-UHFFFAOYSA-N
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Description

“2-(1H-Benzo[d]imidazol-2-yl)propan-2-amine” is a compound that contains a benzimidazole moiety . Benzimidazole is a five-membered heterocyclic compound that possesses three carbon, two nitrogen, and four hydrogen atoms . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents .


Synthesis Analysis

The synthesis of benzimidazole compounds can be achieved through a general, inexpensive, and versatile method . This involves the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine . In the presence of N,N-dimethylformamide/sulfur, a wide range of quinoxalines and benzimidazoles can be obtained under mild conditions .


Molecular Structure Analysis

Benzimidazole contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .


Physical And Chemical Properties Analysis

Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature, meaning it shows both acidic and basic properties .

Scientific Research Applications

Therapeutic Potential

Imidazole, the core structure of “2-(1H-Benzo[d]imidazol-2-yl)propan-2-amine”, is known for its broad range of chemical and biological properties . The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Antitumor Potential

Some derivatives of “2-(1H-Benzo[d]imidazol-2-yl)propan-2-amine” have been synthesized and evaluated for their antitumor potential against different cell lines such as MCF-7 and CaCo-2 .

Antibiotic Adjuvant Therapy

Targeting quorum sensing (QS), a bacterial cell-to-cell signaling system controlling virulence, has emerged as a promising approach for antibiotic adjuvant therapy . “2-(1H-Benzo[d]imidazol-2-yl)propan-2-amine” could potentially be used in this context.

Tumor Inhibitory Activity

Some compounds containing “2-(1H-Benzo[d]imidazol-2-yl)propan-2-amine” have shown tumor inhibitory activity . The molecular docking study on the Pd (II) complex interaction with DNA further confirmed its inhibition ability .

Antiproliferative Activity

The biological activity assay was performed on the T-Jurkat cell line and peripheral mononuclear blood cells (PBMCs) which are both dedicated for antiproliferative activity determination . Each of the designed derivatives was characterized by reduced cytotoxicity and benzoxazole analogue (A2) revealed the most promising activity .

Synthesis of Imidazoles

“2-(1H-Benzo[d]imidazol-2-yl)propan-2-amine” is an important heterocyclic structural motif in functional molecules and is utilized in a diverse range of applications . Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .

properties

IUPAC Name

2-(1H-benzimidazol-2-yl)propan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3/c1-10(2,11)9-12-7-5-3-4-6-8(7)13-9/h3-6H,11H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDPCSCXJFBPVMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NC2=CC=CC=C2N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-Benzo[d]imidazol-2-yl)propan-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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